2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid
Description
2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid is a propanoic acid derivative featuring a tetrahydronaphthalenone (tetralone) ring system linked via an ether oxygen. The compound’s structure includes a ketone group at position 5 of the partially hydrogenated naphthalene ring and a methyl-substituted propanoic acid moiety. The compound is listed in commercial catalogs for pharmaceutical research, indicating its relevance in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-2-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-14(2,13(16)17)18-10-6-7-11-9(8-10)4-3-5-12(11)15/h6-8H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFIHKNRUBIIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC2=C(C=C1)C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : CHO
- Molecular Weight : 206.24 g/mol
- CAS Number : 144464-66-4
Biological Activity
The biological activity of 2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid has been studied in various contexts:
- Anti-inflammatory Properties :
-
Antioxidant Activity :
- The compound's structure suggests potential antioxidant properties. Antioxidants play a critical role in reducing oxidative stress and may help mitigate various diseases related to inflammation and aging.
- Enzyme Inhibition :
The proposed mechanisms through which 2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid exerts its biological effects include:
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in inflammation and cellular stress responses.
- Interaction with Receptors : It may act on various receptors associated with pain and inflammation, similar to how other naphthalene derivatives function.
Case Studies
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to carboxylic acids or ketones. |
| Reduction | Converts ketone groups to alcohols. |
| Substitution | Forms different derivatives through nucleophilic substitution. |
Research indicates that 2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid exhibits potential biological activities:
| Activity Type | Potential Effects |
|---|---|
| Antimicrobial | Disrupts bacterial membranes or inhibits key enzymes. |
| Anti-inflammatory | May reduce inflammation through specific pathways. |
Pharmaceutical Applications
The compound is explored as a precursor in the synthesis of pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of 2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid against several bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Synthesis of Anti-inflammatory Compounds
In another research project, the compound was utilized in synthesizing derivatives aimed at reducing inflammation in animal models. The derivatives showed promising results in lowering inflammatory markers compared to control groups.
Industrial Applications
The compound is also relevant in industrial settings where it can be used in the production of specialty chemicals and materials due to its unique properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Nafenopin (2-Methyl-2-(4-(1,2,3,4-tetrahydro-1-naphthyl)phenoxy)-propanoic acid)
- Structure: Shares the 2-methylpropanoic acid core but replaces the tetralone ring with a phenoxy-tetrahydro-naphthyl group.
- Function: A hypolipidemic agent that activates peroxisome proliferator-activated receptors (PPARs). The absence of the ketone group in nafenopin may reduce oxidative metabolism, enhancing its metabolic stability compared to the target compound .
- Applications : Used in preclinical studies for lipid disorder research.
Haloxyfop and Fluazifop (Aryloxyphenoxypropanoic Acid Herbicides)
- Structure: Feature a phenoxy group linked to a pyridinyl or trifluoromethylpyridinyl moiety. Unlike the target compound, these lack the tetralone system and instead have heteroaromatic rings.
- Function : Inhibit acetyl-CoA carboxylase in plants, leading to herbicidal activity. The target compound’s tetralone ring may confer distinct biological targets, such as mammalian enzymes or receptors .
- Applications : Agricultural herbicides.
2-(4a,8-Dimethyl-7-oxo-1,2,3,4,5,6-hexahydronaphthalen-2-yl)propanoic Acid
- Structure : Contains a fully hydrogenated naphthalene ring (hexahydronaphthalene) with additional methyl and ketone substituents. The increased saturation may enhance lipophilicity and membrane permeability compared to the target compound .
- Applications: Structural analog under investigation for unknown pharmacological properties.
Methyl 2-(2-Naphthyloxy)propanoate
- Structure: Ester derivative of propanoic acid with a naphthyloxy group.
- Applications : Intermediate in organic synthesis or prodrug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
